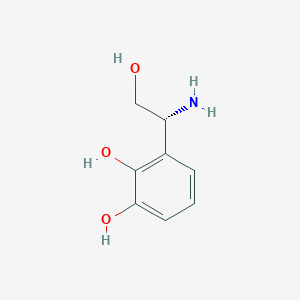

(r)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol is a chemical compound with significant importance in various scientific fields It is characterized by the presence of an amino group, a hydroxyethyl group, and two hydroxyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol typically involves the following steps:

Starting Materials: The synthesis begins with a benzene derivative that has hydroxyl groups at the 1 and 2 positions.

Amino Group Introduction: The amino group is introduced through a reaction with an appropriate amine under controlled conditions.

Hydroxyethyl Group Addition: The hydroxyethyl group is added via a reaction with an epoxide or a similar reagent.

Industrial Production Methods

Industrial production of ®-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure to favor the desired reactions.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Such as halides or sulfonates for substitution reactions.

Major Products

The major products formed from these reactions include quinones, substituted amines, and various alcohol derivatives.

Scientific Research Applications

®-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its therapeutic potential in treating certain diseases.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

Pathways: It can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Catecholamines: Compounds like dopamine and norepinephrine share structural similarities.

Phenylethanolamines: Compounds such as epinephrine and phenylephrine are structurally related.

Uniqueness

®-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

(R)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol, commonly referred to as (R)-noradrenaline , is a chiral compound with significant biological activity due to its structural similarity to catecholamines like norepinephrine. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₁NO₃

- Molecular Weight : 169.18 g/mol

- Structural Features : The compound contains a hydroxyl group and an amino group on the benzene ring, which are crucial for its biological interactions.

This compound exhibits several mechanisms of action:

- Neurotransmitter Function : It acts as a neurotransmitter, modulating adrenergic receptor activity. Research indicates that it can bind to various adrenergic receptor subtypes, influencing physiological responses such as heart rate and blood pressure regulation.

- Antioxidant Properties : The diol structure contributes to antioxidant effects, potentially mitigating oxidative stress in biological systems. This property is significant in protecting cells from damage caused by reactive oxygen species (ROS).

- Gut Microbiome Interaction : Studies have shown that gut microbiota can metabolize catecholamines, including (R)-noradrenaline, altering their bioactivity. This interaction may influence systemic health outcomes .

1. Neuroprotective Effects

Research suggests that compounds similar to this compound can exhibit neuroprotective effects by enhancing neurotransmission and reducing neuroinflammation. These effects are particularly relevant in neurodegenerative diseases.

2. Cardiovascular Implications

Due to its role as a neurotransmitter, (R)-noradrenaline is implicated in cardiovascular physiology. It has been shown to increase heart contractility and regulate vascular tone through adrenergic receptor activation .

Study on Antioxidant Activity

A study highlighted the antioxidant potential of (R)-noradrenaline, demonstrating its ability to scavenge free radicals effectively. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

Interaction with Metal Ions

Research investigated the stability constants of complexes formed between (R)-noradrenaline and transition metal ions. The findings suggested that these complexes could enhance the biological activity of the drug in pharmaceutical applications .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Noradrenaline | 51-41-2 | Natural neurotransmitter; serves as a biological standard |

| 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol | 1432483-91-4 | Similar structure; different position of amino group |

| 4-(1-Amino-2-hydroxyethyl)phenol hydrochloride | 146812-68-2 | Hydrochloride salt form; used in similar applications |

This table illustrates how variations in functional groups and stereochemistry among related compounds can affect their biological activities and therapeutic applications.

Properties

Molecular Formula |

C8H11NO3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

3-[(1R)-1-amino-2-hydroxyethyl]benzene-1,2-diol |

InChI |

InChI=1S/C8H11NO3/c9-6(4-10)5-2-1-3-7(11)8(5)12/h1-3,6,10-12H,4,9H2/t6-/m0/s1 |

InChI Key |

UCEYGZDCHHZQAJ-LURJTMIESA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)O)[C@H](CO)N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(CO)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.